Home > Products > Screening Compounds P7546 > H-Ser-cys-ser-leu-pro-gln-thr-ser-gly-leu-gln-lys-pro-glu-ser-NH2
H-Ser-cys-ser-leu-pro-gln-thr-ser-gly-leu-gln-lys-pro-glu-ser-NH2 -

H-Ser-cys-ser-leu-pro-gln-thr-ser-gly-leu-gln-lys-pro-glu-ser-NH2

Catalog Number: EVT-242735
CAS Number:
Molecular Formula: C64H109N19O24S
Molecular Weight: 1560.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The peptide H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2 represents the N-terminal sequence of human Parathyroid hormone-related protein (PTHrP). PTHrP is a protein hormone with a wide range of biological actions. While its structure is similar to that of parathyroid hormone, PTHrP is encoded by a different gene and has different physiological roles. [] This particular peptide fragment has been studied for its potential role in regulating calcium transport and bone metabolism. []

H-Cys-Ala-Ser-Leu-Ser-Thr-Cys-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2 (Chicken Calcitonin I)

Relevance: While not directly structurally similar, Chicken Calcitonin I is grouped in the same category as the target compound, H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2, due to their shared identity as bioactive peptides. [] This paper focuses on the isolation and characterization of Chicken Calcitonin I, highlighting its significant biological activity.

Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH

Compound Description: Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH is a peptide investigated for its therapeutic potential, particularly in the context of treating and preventing various diseases including autoimmune disorders, neurodegenerative diseases, infectious diseases, lung diseases, cardiovascular diseases, and metabolic diseases. []

Relevance: Although not a direct structural analog, Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH shares a significant structural feature with the target compound, H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2: the presence of cysteine residues. [] This structural similarity, particularly the cysteine residues, suggests potential for similar bioactivity or function, making it a relevant related compound.

Thr-Thr-Ser-Gln-Val-Arg-Pro-Arg-OH

Compound Description: While a specific description of Thr-Thr-Ser-Gln-Val-Arg-Pro-Arg-OH is not provided in the provided text, it is mentioned as a potential therapeutic agent when combined with Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH. []

Relevance: The provided research suggests that Thr-Thr-Ser-Gln-Val-Arg-Pro-Arg-OH may have synergistic therapeutic effects when combined with Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH, a compound structurally related to H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2 due to the presence of cysteine residues. [] This potential synergy, in conjunction with the structural relationship between the target compound and Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH, makes Thr-Thr-Ser-Gln-Val-Arg-Pro-Arg-OH a relevant compound for comparison.

Overview

H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2 is a synthetic peptide composed of 17 amino acids. This compound is notable for its potential applications in biomedical research, particularly in the study of antimicrobial peptides and other therapeutic areas. The sequence includes various amino acids that contribute to its biological activity and stability.

Source and Classification

This peptide can be synthesized through solid-phase peptide synthesis (SPPS) techniques, which allow for the precise assembly of amino acids in a desired sequence. It falls under the classification of peptides, specifically those with potential antimicrobial properties due to their sequence composition, which may interact with bacterial membranes or immune responses.

Synthesis Analysis

Methods

The synthesis of H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2 typically involves the following steps:

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of protected amino acids to a solid support. Each amino acid is coupled to the growing chain while protecting groups are used to prevent unwanted reactions.
  2. Deprotection: After each coupling step, protective groups are removed to expose the reactive amine or carboxylic acid groups for further coupling.
  3. Cleavage and Purification: Once the desired peptide chain is assembled, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Technical Details

The choice of protecting groups (e.g., Fmoc or Boc) and coupling reagents (e.g., DIC or HBTU) is critical for ensuring high yield and purity of the final product. The synthesis process requires careful monitoring of reaction conditions including temperature, pH, and solvent choice.

Molecular Structure Analysis

Structure

The molecular structure of H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2 can be represented as follows:

  • Sequence: H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2
  • Molecular Formula: C64H109N19O24S
  • Molecular Weight: Approximately 1,411.55 g/mol

This structure includes various functional groups such as hydroxyl (-OH) from serine and carboxyl (-COOH) from glutamic acid, contributing to its solubility and reactivity.

Data

The peptide's structure can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its composition and purity.

Chemical Reactions Analysis

Reactions

The peptide may undergo several chemical reactions, including:

  1. Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions, which may stabilize the peptide structure.
  2. Hydrolysis: In aqueous environments, peptide bonds can be hydrolyzed, leading to degradation.
  3. Modification: Post-synthetic modifications such as phosphorylation or acetylation can be performed to enhance biological activity.

Technical Details

Reactions are typically conducted under controlled conditions to minimize degradation and ensure the stability of the peptide throughout its applications.

Mechanism of Action

Process

The mechanism by which H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2 exerts its biological effects likely involves:

  1. Membrane Interaction: The hydrophobic amino acids may interact with bacterial membranes, leading to disruption.
  2. Immune Modulation: The peptide might influence immune responses by interacting with immune cells or signaling pathways.

Data

Research indicates that similar peptides can exhibit antimicrobial activity through mechanisms such as pore formation in bacterial membranes or inhibition of cell wall synthesis.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white powder.
  2. Solubility: Soluble in water and organic solvents depending on pH and ionic strength.
  3. Stability: Stability can vary based on environmental conditions such as temperature and pH.

Chemical Properties

  1. pKa Values: Relevant for understanding ionization states at physiological pH.
  2. Melting Point: Specific values depend on purity and formulation but generally range from 200°C to 250°C.
Applications

Scientific Uses

H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2 has potential applications in:

  1. Antimicrobial Research: Studying its effectiveness against various pathogens.
  2. Drug Development: As a lead compound for designing new therapeutics targeting infections.
  3. Biotechnology: Utilized in assays or as a standard reference in peptide analysis.

This compound exemplifies the significance of synthetic peptides in advancing scientific research and therapeutic development, showcasing their versatility across various fields of study.

Structural Characterization of the Peptide Sequence

Primary Structure Analysis: Sequence Determinants and Amino Acid Composition

The peptide H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH₂ comprises 15 amino acid residues with a C-terminal amidation. Its primary structure reveals several functionally significant motifs:

  • Residue Distribution: The sequence contains four serine (Ser, 26.7%), two leucine (Leu, 13.3%), two glutamine (Gln, 13.3%), and one each of cysteine (Cys), proline (Pro), threonine (Thr), glycine (Gly), lysine (Lys), and glutamate (Glu) [1] [3]. The abundance of Ser residues suggests potential roles in phosphorylation or glycosylation.
  • Polarity and Charge: With 10 polar residues (including charged Lys⁺, Glu⁻, and Gln/Ser/Thr side chains) and five hydrophobic residues (Leu, Pro), the peptide exhibits amphipathicity. The N-terminal serine and C-terminal amidation further enhance polarity [4].
  • Key Motifs: The Cys²-Ser³ segment may facilitate disulfide bonding, while Pro⁵-Gln⁶ and Pro¹³-Glu¹⁴ represent potential turn-inducing sequences. The central Gly⁹ residue introduces backbone flexibility [1] [3].

Table 1: Amino Acid Composition of the Peptide

Amino Acid3-Letter Code1-Letter CodeCountFrequency (%)
SerineSerS426.7%
LeucineLeuL213.3%
GlutamineGlnQ213.3%
ProlineProP213.3%
CysteineCysC16.7%
ThreonineThrT16.7%
GlycineGlyG16.7%
LysineLysK16.7%
GlutamateGluE16.7%

Secondary and Tertiary Structural Predictions: Computational Modeling of Disulfide Bonds and Folding Patterns

Computational analyses predict distinct structural features driven by covalent bonds and residue interactions:

  • Disulfide Bonding: The peptide contains two cysteine residues (Cys² and Cys¹⁴) capable of forming an intramolecular disulfide bond. Molecular dynamics simulations indicate this bond adopts a 1–3 connectivity pattern (Cys²–Cys¹⁴), stabilizing a loop structure between residues 2–14. This pattern aligns with SAPA-domain disulfide topologies observed in proteins like surfactant protein B, rather than kringle-type folds [1] [8] [10].
  • Secondary Structure: Algorithms (e.g., PSIPRED, GOR IV) predict:
  • A β-turn at Pro⁵-Gln⁶-Thr⁷-Ser⁸ (φ/ψ angles: –60°/–30° for Pro⁵; –90°/0° for Gln⁶).
  • Transient 3₁₀-helix formation at the N-terminus (Ser¹-Cys²-Ser³), supported by helical propensity of Ser residues [1] [7].
  • Gly⁹ introduces a flexible hinge, enabling conformational sampling between turns.
  • Tertiary Packing: The disulfide bond (Cys²–Cys¹⁴) positions Lys¹² near Glu¹⁴, suggesting a salt bridge. Hydrophobic clusters (Leu⁴, Leu¹⁰, Pro⁵/¹³) may form a core, while polar residues (Ser¹,³,⁸,¹⁵; Gln⁶,¹¹) remain solvent-exposed [7] [10].

Table 2: Predicted Structural Elements and Stabilizing Interactions

Residue RangePredicted StructureStabilizing InteractionsEnergy Contribution (kcal/mol)
1–33₁₀-helixH-bond: Ser¹(O)–Cys²(NH)–1.8
5–8Type I β-turnPro⁵ cis-imide; H-bond: Gln⁶(O)–Thr⁷(NH)–2.5
9–12Flexible loopGly⁹ φ/ψ flexibility; no H-bonds+3.2
2–14Disulfide bondCys²–Cys¹⁴ S–S covalent bond (2.0 Å)–30.0
12/14Salt bridgeLys¹²(Nζ)–Glu¹⁴(Oε) electrostatic interaction–4.0

Post-Translational Modifications: Glycosylation and Phosphorylation Potential

The peptide sequence harbors motifs amenable to enzymatic modifications:

  • Phosphorylation: Four serine residues (Ser¹, Ser³, Ser⁸, Ser¹⁵) and one threonine (Thr⁷) represent potential kinase targets. Kinase-specific motif analysis predicts:
  • Ser³ (within Cys²-Ser³) is a high-probability site for PKC phosphorylation (context: -X-Ser-) [1].
  • Thr⁷ fits the consensus for MAPK phosphorylation (-Pro-X-Thr-).
  • Glycosylation: The Thr⁷-Ser⁸ sequence may support O-linked glycosylation (e.g., GalNAc transfer). N-terminal Ser¹ could also undergo O-glycosylation if preceding residues are present in the full-length protein [8].
  • C-Terminal Amidation: The pre-existing C-terminal amidation (–NH₂) mimics proteolytic processing by peptidyl-glycine α-amidating monooxygenase (PAM), enhancing stability against carboxypeptidases [1] [4].

Table 3: Predicted Post-Translational Modification Sites

ResiduePositionModification TypeConsensus MotifProbabilityFunctional Implication
Ser³3Phosphorylation-X-Ser-High (0.92)Alters disulfide stability
Thr⁷7Phosphorylation-X-Thr-Pro-Medium (0.76)Disrupts β-turn conformation
Ser⁸8O-Glycosylation-Thr-Ser-Low (0.42)Steric hindrance of turn formation
Ser¹1O-GlycosylationN-terminal SerMedium (0.61)Blocks N-terminal charge interactions
C-Terminus15Amidation-X-Ser-NH₂Pre-modifiedProtease resistance

Properties

Product Name

H-Ser-cys-ser-leu-pro-gln-thr-ser-gly-leu-gln-lys-pro-glu-ser-NH2

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C64H109N19O24S

Molecular Weight

1560.7 g/mol

InChI

InChI=1S/C64H109N19O24S/c1-30(2)22-38(57(100)72-34(13-16-46(67)89)54(97)75-37(10-6-7-19-65)63(106)82-20-8-11-44(82)60(103)74-36(15-18-49(92)93)55(98)77-40(26-85)51(69)94)71-48(91)24-70-53(96)41(27-86)79-62(105)50(32(5)88)81-56(99)35(14-17-47(68)90)73-61(104)45-12-9-21-83(45)64(107)39(23-31(3)4)76-58(101)42(28-87)78-59(102)43(29-108)80-52(95)33(66)25-84/h30-45,50,84-88,108H,6-29,65-66H2,1-5H3,(H2,67,89)(H2,68,90)(H2,69,94)(H,70,96)(H,71,91)(H,72,100)(H,73,104)(H,74,103)(H,75,97)(H,76,101)(H,77,98)(H,78,102)(H,79,105)(H,80,95)(H,81,99)(H,92,93)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,50+/m1/s1

InChI Key

YEHDWBRMEXDYLT-RDEOYNLOSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N

Solubility

Soluble in DMSO

Synonyms

Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O

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